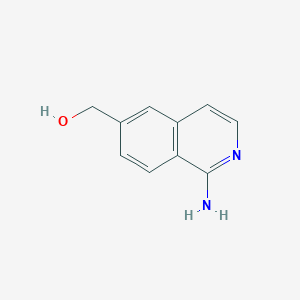
(1-Aminoisoquinolin-6-yl)methanol
Übersicht
Beschreibung
“(1-Aminoisoquinolin-6-yl)methanol” is a chemical compound with the molecular formula C10H10N2O and a molecular weight of 174.20 . It is a solid substance .
Molecular Structure Analysis
The InChI code for “(1-Aminoisoquinolin-6-yl)methanol” is 1S/C10H10N2O/c11-10-9-5-7 (6-13)1-2-8 (9)3-4-12-10/h1-5,13H,6H2, (H2,11,12) .Physical And Chemical Properties Analysis
“(1-Aminoisoquinolin-6-yl)methanol” is a solid substance . The boiling point data is not available .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
Enzymatic Resolution and Synthesis of Calycotomine Enantiomers : The compound has been utilized in the synthesis of calycotomine enantiomers through enzymatic resolution, demonstrating its potential in producing biologically active molecules with high enantioselectivity (Schönstein, Forró, & Fülöp, 2013).
Electrochemical Utilization in N-Heterocycles Synthesis : An electrocatalytic protocol employing methanol as a C1 source has shown the efficiency of such compounds in synthesizing N-heterocycles, highlighting its role in green chemistry applications (Liu, Xu, & Wei, 2021).
Oxidative Cyclization for Quinoline Synthesis : The compound has been part of a novel oxidative cyclization process for synthesizing quinolines, showcasing its utility in complex organic transformations (Kumar & Perumal, 2007).
Fluorescent Labeling and Analysis : Its derivatives have been explored as novel fluorophores for biomedical analysis, offering strong fluorescence across a wide pH range, indicating its application in sensitive detection methods (Hirano et al., 2004).
Lipid Dynamics in Biological Membranes : Research has delved into the effects of methanol on lipid dynamics, suggesting implications for the study of membrane proteins and lipid bilayer composition (Nguyen et al., 2019).
Potential Biomedical Research Applications
Antitubercular Activity : Novel quinoline derivatives, potentially synthesized using related compounds, have shown antitubercular activity, indicating the significance of such molecules in developing therapeutic agents (Thomas et al., 2011).
Cytotoxic Activity against Cancer Cell Lines : Certain quinoline derivatives have exhibited potent cytotoxicity against various human cancer cell lines, underscoring the utility of these compounds in cancer research (Rao et al., 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
(1-aminoisoquinolin-6-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-10-9-2-1-7(6-13)5-8(9)3-4-12-10/h1-5,13H,6H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQORUBXVDCOFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2N)C=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Aminoisoquinolin-6-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



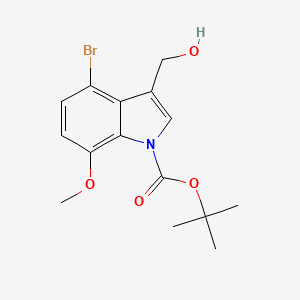


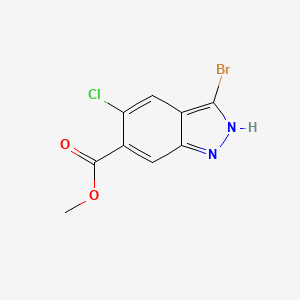
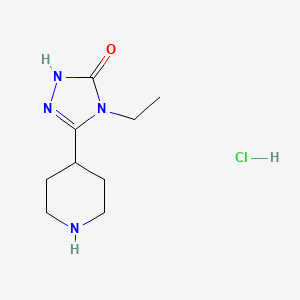
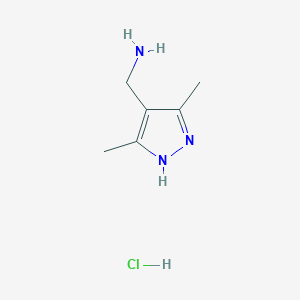
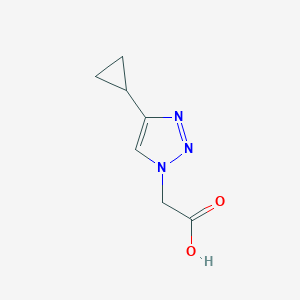
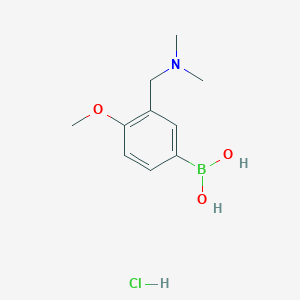
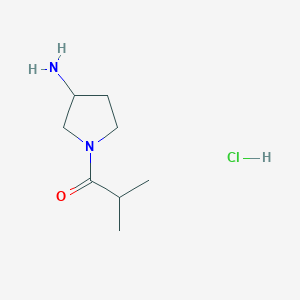
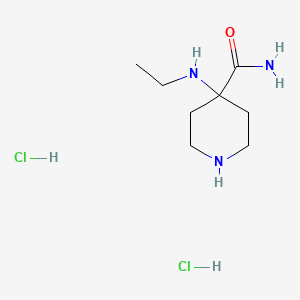
![3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B1378267.png)

![ethyl 6-amino-1H-pyrazolo[1,5-a]imidazole-7-carboxylate](/img/structure/B1378271.png)
![3-[3-(Methylcarbamoyl)phenyl]propanoic acid](/img/structure/B1378272.png)